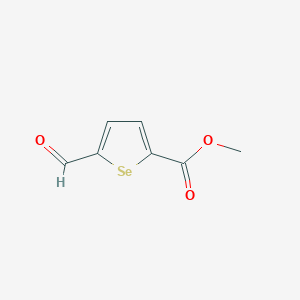
Methyl 5-formylselenophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylselenophene-2-carboxylate: is an organoselenium compound with the molecular formula C7H6O3Se. It is a derivative of selenophene, a five-membered aromatic ring containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formylselenophene-2-carboxylate typically involves the formylation of selenophene derivatives. One common method is the Vilsmeier-Haack reaction, where selenophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting formylated selenophene is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formylselenophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The selenophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Major Products:
Oxidation: Methyl 5-carboxyselenophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethylselenophene-2-carboxylate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 5-formylselenophene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex selenophene derivatives, which are valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, selenophene derivatives, including this compound, are investigated for their potential biological activities. These compounds exhibit antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is explored for its potential use in the production of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of Methyl 5-formylselenophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Methyl 5-formylthiophene-2-carboxylate: A sulfur analog of Methyl 5-formylselenophene-2-carboxylate, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Methyl 5-formylfuran-2-carboxylate: An oxygen analog, which exhibits different electronic properties and reactivity compared to the selenium-containing compound.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties. Selenium’s larger atomic size and lower electronegativity compared to sulfur and oxygen result in different reactivity patterns and potential biological activities. This makes this compound a valuable compound for exploring new chemical reactions and developing novel materials and drugs .
Properties
Molecular Formula |
C7H6O3Se |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
methyl 5-formylselenophene-2-carboxylate |
InChI |
InChI=1S/C7H6O3Se/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 |
InChI Key |
DTZUNMFNGCSJPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C([Se]1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















